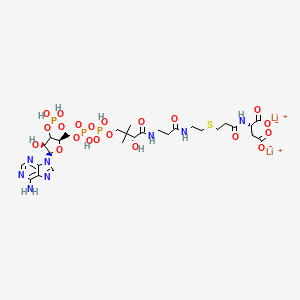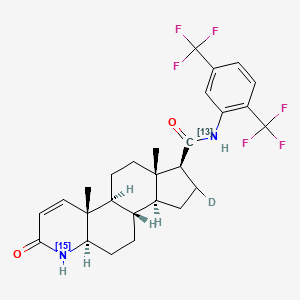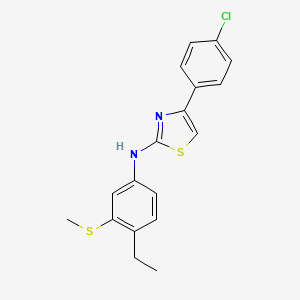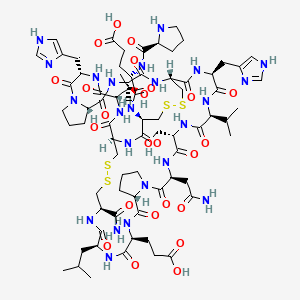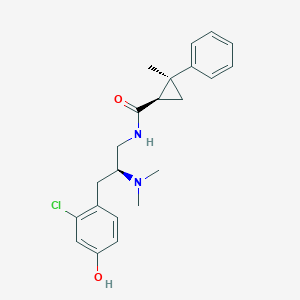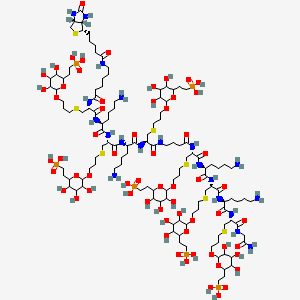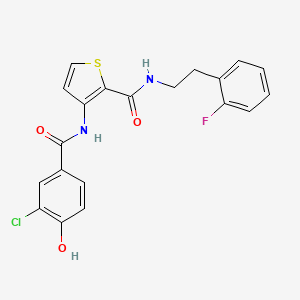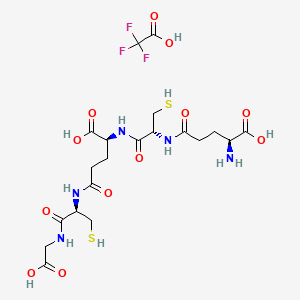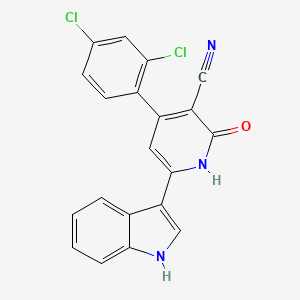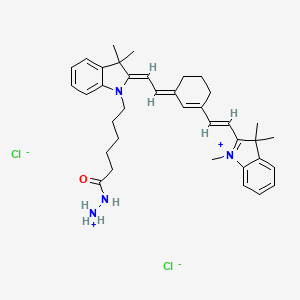
Cyanine7 hydrazide (dichloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine7 hydrazide (dichloride) is a member of the cyanine dye series, known for its application as a fluorescent marker for biomolecules. This compound can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine7 hydrazide (dichloride) is synthesized through a series of chemical reactions involving the formation of a heptamethine cyanine dye structure. The synthesis typically involves the condensation of a quaternary ammonium salt with a hydrazide derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyanine7 hydrazide (dichloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyanine7 hydrazide (dichloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its fluorescence properties.
Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Cyanine7 hydrazide (dichloride), as well as substituted compounds with different functional groups attached to the hydrazide moiety .
Scientific Research Applications
Cyanine7 hydrazide (dichloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for imaging and detection purposes.
Medicine: Utilized in diagnostic imaging techniques, including fluorescence microscopy and near-infrared imaging, to visualize biological processes and detect diseases.
Industry: Applied in the development of fluorescent dyes for various industrial applications, including the production of light-sensitive materials .
Mechanism of Action
Cyanine7 hydrazide (dichloride) exerts its effects through the intercalation into double-helical DNA, where it binds between the base pairs. This binding enhances the fluorescence of the compound, making it a valuable tool for imaging and detection. The molecular targets include nucleic acids and other biomolecules that interact with the hydrazide group .
Comparison with Similar Compounds
Similar Compounds
- Cyanine5 hydrazide (dichloride)
- Cyanine3 hydrazide (dichloride)
- Indocyanine green
Uniqueness
Cyanine7 hydrazide (dichloride) is unique due to its near-infrared fluorescence properties, which provide deeper tissue penetration and reduced background fluorescence compared to other cyanine dyes. This makes it particularly useful for in vivo imaging and applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C37H48Cl2N4O |
|---|---|
Molecular Weight |
635.7 g/mol |
IUPAC Name |
[6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C37H46N4O.2ClH/c1-36(2)29-16-8-10-18-31(29)40(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)41(34)25-12-6-7-20-35(42)39-38;;/h8-11,16-19,21-24,26H,6-7,12-15,20,25,38H2,1-5H3;2*1H |
InChI Key |
YBDAEKSMRYCHJV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


